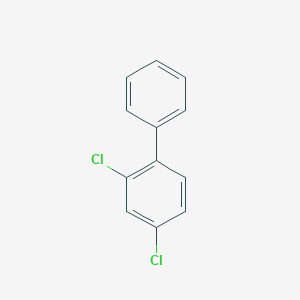

2,4-Dichlorobiphenyl

描述

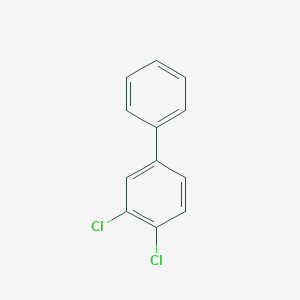

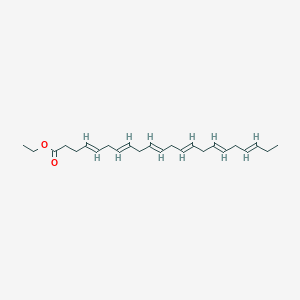

2,4-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener, characterized by the substitution of two chlorine atoms at the 2 and 4 positions on the biphenyl structure. This compound is part of a larger group of chlorinated biphenyls, which have been widely used in various industrial applications due to their chemical stability and insulating properties .

作用机制

Target of Action

2,4-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The degradation of this compound involves several biochemical pathways. Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA) , dihydrodiol dehydrogenase (bphB) , 2,3-dihydroxybiphenyl dioxygenase (bphC) , and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .

Pharmacokinetics

The absorption and subsequent vascular transport of this compound have been investigated in an ovine model system . Rapid uptake of the compound and transport as a component of blood plasma without prior occurrence in thoracic duct lymph indicates that this compound was absorbed directly via the gastric mucosa with water-soluble compounds .

Result of Action

The result of this compound’s action is the regulation of the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . This can have significant effects on the organism’s biological rhythms.

Action Environment

This compound is a persistent environmental pollutant due to its low reactivity and stability in harsh environmental conditions . Its hydrophobicity and chemically stable nature cause it to break down very slowly under natural conditions . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

2,4-Dichlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It is known to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons. Upon binding to AhR, this compound can alter the transcription of genes, mainly by inducing the expression of hepatic Phase I and Phase II enzymes, especially those of the cytochrome P450 family . These interactions can lead to the bioactivation or detoxification of the compound, influencing its overall biochemical behavior.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can disrupt cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the binding of this compound to the aryl hydrocarbon receptor can lead to changes in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammatory pathways . Additionally, this compound can induce apoptosis and affect cell proliferation, further impacting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential for degradation. Studies have shown that this compound can be metabolized by certain microorganisms through processes such as anaerobic dechlorination and aerobic degradation . Over time, these metabolic processes can lead to the formation of less chlorinated and potentially less toxic metabolites. The persistence of this compound in the environment means that its long-term effects on cellular function and overall health need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with liver toxicity, immunosuppression, and endocrine disruption in animal studies . These adverse effects highlight the importance of understanding the dosage-dependent behavior of this compound to assess its potential risks accurately.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as biphenyl 2,3-dioxygenase and dehydrogenase . These enzymes catalyze the initial steps of this compound degradation, leading to the formation of intermediate metabolites that can be further processed by other enzymes. The metabolic pathways of this compound are crucial for its detoxification and eventual elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transport proteins. Studies have shown that this compound can be absorbed from the gastrointestinal tract and transported in the blood plasma without prior association with plasma lipids . This suggests that the compound may be transported as a water-soluble entity, facilitating its distribution to various tissues and organs.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been detected in cellular membranes, where it can interact with membrane-bound receptors and enzymes . Additionally, the localization of this compound within specific cellular compartments may influence its ability to induce or inhibit certain biochemical pathways. Understanding the subcellular distribution of this compound is essential for elucidating its overall impact on cellular function.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobiphenyl can be achieved through several methods. One common approach involves the Ullmann reaction, where chlorobenzene derivatives are coupled in the presence of copper catalysts. Another method includes the homolytic decarboxylation of aromatic carboxylic acids, which generates aryl radicals that subsequently form chlorobiphenyls .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of biphenyl in the presence of a catalyst. This process can be controlled to achieve the desired degree of chlorination and specific substitution patterns. The reaction conditions, such as temperature and chlorine concentration, are carefully monitored to optimize yield and selectivity .

化学反应分析

Types of Reactions: 2,4-Dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of chlorobenzoic acids and other oxidized products.

Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as zinc dust and hydrochloric acid are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products:

Oxidation: Chlorobenzoic acids.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups.

科学研究应用

2,4-Dichlorobiphenyl has several applications in scientific research:

Chemistry: It is used as a reference material in chromatographic analysis and as a model compound in studies of PCB degradation.

Biology: Research on its biodegradation by microorganisms helps in understanding the environmental fate of PCBs.

Medicine: Studies on its toxicological effects contribute to the understanding of PCB-related health risks.

Industry: It serves as an intermediate in the synthesis of other chemical compounds and materials.

相似化合物的比较

- 2,2’-Dichlorobiphenyl

- 2,3’-Dichlorobiphenyl

- 2,5’-Dichlorobiphenyl

- 2,6’-Dichlorobiphenyl

Comparison: 2,4-Dichlorobiphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it may exhibit different rates of biodegradation and varying degrees of toxicity. Its specific interactions with biological receptors and enzymes also distinguish it from other congeners .

属性

IUPAC Name |

2,4-dichloro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZHZJJXPXXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040301 | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33284-50-3 | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA0I162CWS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4-Dichlorobiphenyl?

A1: this compound has a molecular formula of C12H8Cl2 and a molecular weight of 223.10 g/mol.

Q2: How is this compound typically identified and quantified in environmental samples?

A2: Gas chromatography coupled with mass spectrometry (GC/MS) is widely employed for identification and quantification of this compound in complex matrices like environmental samples. [, ] Retention indexes, based on standardized PCB congeners, are often used to improve accuracy and reliability in GC analysis. []

Q3: Are there any challenges in accurately measuring this compound in environmental samples?

A3: Yes, selective adsorption of PCBs during sample cleanup procedures can impact the recovery of this compound, potentially leading to underestimation. For instance, using a 2% dichloromethane in hexane eluent during a typical MM5 analysis resulted in only 16% recovery of this compound. []

Q4: How does this compound behave in the environment?

A4: this compound tends to persist in the environment due to its low degradability. [] It exhibits a high affinity for organic matter, influencing its distribution and fate in ecosystems. [] Studies show that its sorption to black carbon in sediments is significant, further affecting its bioavailability. []

Q5: Can photodegradation play a role in this compound breakdown?

A5: Yes, this compound can undergo photodegradation when adsorbed on surfaces like spruce needles. [] This process can lead to the formation of various photoproducts, including high-mass compounds resulting from reactions with plant waxes. [] Furthermore, photolysis of this compound in aqueous acetonitrile solutions leads to the formation of 4'-chloro-2-hydroxybiphenyl, which undergoes a unique dehydrochlorination process. []

Q6: How do microbial communities contribute to the degradation of this compound?

A6: Microbial consortia, such as those containing Burkholderia sp. strain LB400, can mineralize low-chlorinated biphenyls, including this compound. This process can be enhanced by directed interspecies transfer of genes responsible for chlorocatechol degradation. []

Q7: Are there any limitations to microbial degradation of this compound?

A7: Yes, some microorganisms might only partially degrade this compound. For instance, natural assemblages of freshwater microorganisms have been observed to oxidize 2-chlorobiphenyl but not this compound. [] Additionally, the degradation process can result in the accumulation of stable chlorinated byproducts. []

Q8: Is this compound considered toxic?

A8: Yes, this compound exhibits toxicity, particularly to the nervous system. Studies on cerebellar granule cells revealed that ortho-substituted PCBs, including this compound, induce rapid cell death, potentially through mechanisms involving calcium influx and mitochondrial dysfunction. []

Q9: Does the structure of this compound influence its toxicity?

A9: Yes, the presence and position of chlorine atoms significantly impact PCB toxicity. Research indicates that non-coplanar, ortho-substituted PCBs like this compound are more toxic to cerebellar granule cells than coplanar congeners. [] This suggests a structure-activity relationship where the specific chlorine substitution pattern influences the interaction with biological targets.

Q10: What are the potential applications of understanding this compound degradation pathways?

A10: Deciphering the degradation pathways employed by microorganisms like Pseudomonas spp. [] can contribute to developing efficient bioremediation strategies for PCB-contaminated environments. Optimizing conditions for microbial growth and PCB degradation, including factors like temperature, pH, and nutrient availability, is crucial for successful bioremediation. []

Q11: Are there any promising approaches for enhancing the bioremediation of this compound?

A11: Genetic engineering shows promise in improving the efficiency of PCB degradation. For example, the genetically modified strain Cupriavidus necator RW112, engineered to express genes for chlorobenzoate and chlorobiphenyl degradation, demonstrated the ability to grow on and utilize technical Aroclor mixtures, including this compound, as sole carbon and energy sources. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

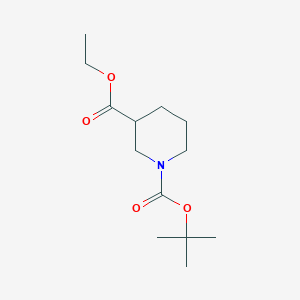

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)